Anipamil is a synthetic phenylalkylamine compound developed as a long-acting calcium channel blocker. [, , , , , , , , , , , , , , , , , , ] It acts as a competitive antagonist at phenylalkylamine binding sites in cardiac membranes, similar to other calcium antagonists. [] Anipamil demonstrates a slow onset of action and prolonged duration of effect compared to verapamil, another calcium channel blocker. [, , , , , ]
While the molecular structure of anipamil is not explicitly provided in the provided text, its chemical name is 1,7-bis-(3-methoxyphenyl)-3-methylaza-7-cyano-nonadecane. [, ] Based on this name and its classification as a phenylalkylamine derivative, one can infer a structure containing two 3-methoxyphenyl groups, a methyl group, and a cyano group attached to a nonadecane backbone with a nitrogen atom at position 3.
Anipamil exerts its primary effects by blocking L-type calcium channels. [, , , , , , , , , ] By inhibiting calcium influx into cells, particularly in cardiac and smooth muscle cells, anipamil reduces contractility and dilates blood vessels. [, , , , , , , , , , , , , ] This mechanism contributes to its antihypertensive, antianginal, and cardioprotective effects. [, , , , , , , , , , , , , , ] Furthermore, anipamil exhibits anti-atherosclerotic properties by reducing intracellular lipid content, inhibiting cell proliferation, and suppressing extracellular matrix synthesis in atherosclerotic cells. [, , , ] Research also suggests potential cytoprotective effects beyond its antihypertensive actions, particularly in renal cells. [, ]
Renal Protection: Research suggests a potential role for anipamil in protecting renal function in chronic renal failure models. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: